molecular formula C25H23ClF3N3O5 B2858460 (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide CAS No. 790265-27-9

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide

Cat. No. B2858460
CAS RN: 790265-27-9
M. Wt: 537.92
InChI Key: IOFCTBNRPFIEGD-UHFFFAOYSA-N
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Description

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H23ClF3N3O5 and its molecular weight is 537.92. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds often involves multiple steps that provide insights into chemical reactivity and mechanism. For instance, the synthesis and structural characterization of various enamides and their complexes highlight advanced methodologies in organic synthesis and X-ray crystallography. These studies shed light on how small changes in molecular structure can significantly affect the physical properties and reactivity of these compounds. The precise synthesis techniques and structural elucidation contribute to the broader field of medicinal chemistry and material science, offering pathways to design more effective and targeted compounds (Shi Cui et al., 2011).

Biological Activity and Antitumor Potential

The biological activities of molecules similar to the one , especially their interactions with DNA and cytotoxic effects against cancer cells, are of significant interest. Research findings demonstrate that certain compounds exhibit promising anticancer activities by interacting with DNA or inhibiting the proliferation of cancer cell lines. These studies are crucial for the development of new therapeutic agents against various types of cancer, providing a foundation for further preclinical and clinical evaluations (X. Ji et al., 2018).

Chemical Reactivity and Applications

Research into the reactivity of certain enamides and their potential applications has led to developments in synthetic organic chemistry, such as novel cyclization reactions and the synthesis of complex heterocyclic compounds. These reactions are essential for creating compounds with potential applications in drug development, agrochemicals, and material science. The ability to efficiently synthesize these compounds opens up new avenues for the discovery of drugs with improved efficacy and reduced side effects (A. Padwa et al., 2003).

properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClF3N3O5/c1-2-36-22-12-16(3-6-21(22)37-15-23(33)32-7-9-35-10-8-32)11-17(14-30)24(34)31-20-13-18(25(27,28)29)4-5-19(20)26/h3-6,11-13H,2,7-10,15H2,1H3,(H,31,34)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFCTBNRPFIEGD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide

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